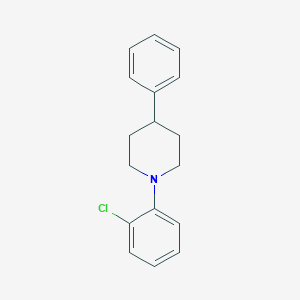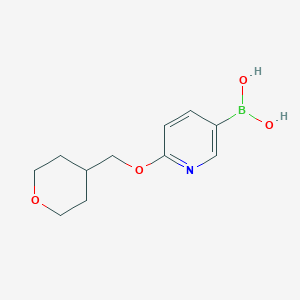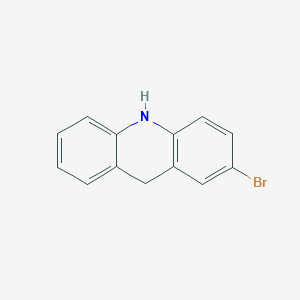
2-Bromo-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9,10-dihydroacridine is a brominated derivative of acridine, a polycyclic aromatic compound. This compound is characterized by the presence of a bromine atom at the 2-position and a saturated ring structure at the 9,10-positions. It is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Acridine: One common synthetic route involves the bromination of acridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Reduction of 2-Bromoacridine: Another method involves the reduction of 2-bromoacridine to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound often involves large-scale bromination and reduction processes, optimized for efficiency and yield. These methods are typically conducted under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-bromoacridine and acridine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, including 2-bromoacridine.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, leading to the formation of different substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: 2-Bromoacridine, acridine derivatives.
Reduction Products: 2-Bromoacridine.
Substitution Products: Various substituted acridine derivatives.
科学研究应用
2-Bromo-9,10-dihydroacridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
2-Bromo-9,10-dihydroacridine is similar to other brominated acridine derivatives, such as 2,7-dibromo-9,10-dihydro-9,9-dimethyl-acridine. its unique structure and reactivity profile distinguish it from these compounds. The presence of the bromine atom at the 2-position and the saturated ring structure at the 9,10-positions contribute to its distinct chemical properties and applications.
相似化合物的比较
2,7-Dibromo-9,10-dihydro-9,9-dimethyl-acridine
2-Bromoacridine
9,10-Dihydroacridine
属性
分子式 |
C13H10BrN |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
2-bromo-9,10-dihydroacridine |
InChI |
InChI=1S/C13H10BrN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8,15H,7H2 |
InChI 键 |
SWSQGPPRKSKXLW-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2NC3=C1C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


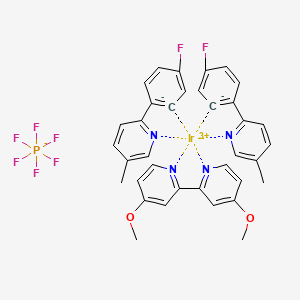
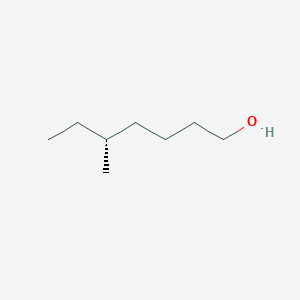
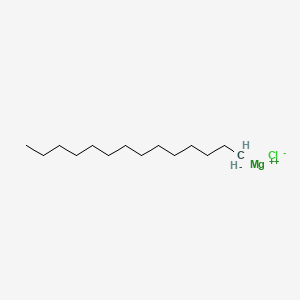
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)


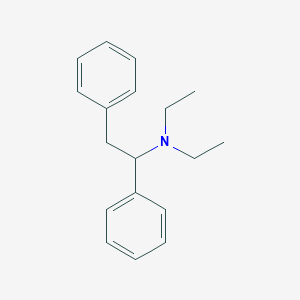
![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
